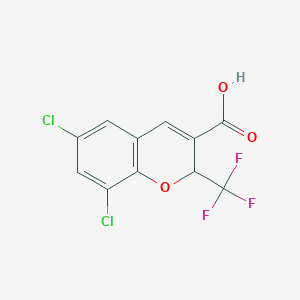

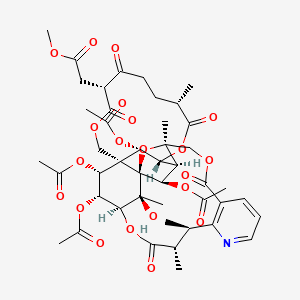

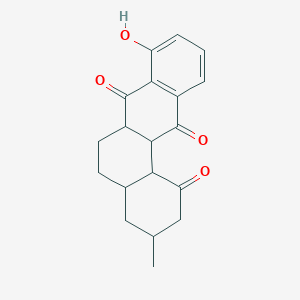

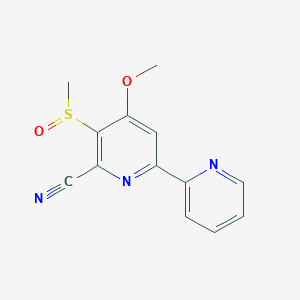

![molecular formula C16H14F3IN2O4 B1248013 Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B1248013.png)

Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-

Descripción general

Descripción

N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide is an aminobenzoic acid.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- Thiourea derivatives of benzamides have been synthesized and shown significant antimicrobial activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

- Fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) displayed high activity against fungi and Gram-positive microorganisms, and some derivatives also showed activity against Gram-negative strains (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Neurological and Psychological Research

- Selective serotonin 1A (5-HT(1A)) molecular imaging probes derived from benzamide were used to quantify receptor densities in Alzheimer's disease patients, showing a correlation between receptor decreases and worsening of clinical symptoms (Kepe et al., 2006).

Agricultural Applications

- Substituted benzamides have been administered to adult boll weevils (Anthonomus grandis grandis Boheman), showing effectiveness in causing progeny reduction and altering flight patterns, suggesting potential in pest control (Haynes, 1987).

Propiedades

Nombre del producto |

Benzamide, N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- |

|---|---|

Fórmula molecular |

C16H14F3IN2O4 |

Peso molecular |

482.19 g/mol |

Nombre IUPAC |

N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |

InChI |

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25) |

Clave InChI |

SUDAHWBOROXANE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.